molecular formula C10H15N5O10P2S B152372 6-Thioguanosine 5'-diphosphate CAS No. 16541-19-8

6-Thioguanosine 5'-diphosphate

Cat. No.: B152372
CAS No.: 16541-19-8
M. Wt: 459.27 g/mol
InChI Key: IUTNWRFYTFZSEK-UUOKFMHZSA-N
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Description

6-Thioguanosine 5'-diphosphate, also known as this compound, is a useful research compound. Its molecular formula is C10H15N5O10P2S and its molecular weight is 459.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Thionucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Role and Therapeutic Monitoring

6-Thioguanosine diphosphate (TGDP) is a critical metabolite involved in the action of thiopurines, such as azathioprine. It is one of the primary thioguanine nucleotides, with its levels in red blood cells (RBCs) being crucial for assessing the response to thiopurine therapy in conditions like inflammatory bowel disease (IBD). The conversion of TGDP to its triphosphate form (TGTP) is catalyzed by nucleoside diphosphate kinase (NDPK), and this process's efficiency may influence treatment outcomes. In a study involving patients on azathioprine therapy, the predominant form of thioguanosine phosphate in RBCs was found to be TGTP, with some patients showing elevated TGDP levels. The study highlighted the need for immediate storage of RBCs at -80°C after isolation to prevent degradation of these metabolites, emphasizing the importance of handling and storage conditions in accurate therapeutic monitoring (Karner et al., 2010).

Role in Enzyme Function

Thiopurine prodrugs, including azathioprine and 6-thioguanine, are widely used in treating autoimmune disorders and certain cancers. A significant mode of action for these drugs involves the conversion of 6-thiopurine (6-TP) into 6-thioguanosine triphosphate (6-TGTP), which then interacts with proteins like Rac1 to form a disulfide adduct. This interaction leads to the accumulation of the biologically inactive 6-thioguanosine diphosphate (6-TGDP)-Rac1 adduct in cells. The study provides insights into the immunosuppressive effects of thiopurine prodrugs by detailing how 6-TP targets Rac1, impacting T-cell function and the immune response (Shin et al., 2016).

Binding Properties and Proteomic Interactions

6-Thioguanosine diphosphate, as a metabolite of thiopurine drugs, may interact with various proteins, potentially affecting multiple biological processes. An orthogonal approach involving nucleotide-affinity profiling and nucleotide-binding competition assays has been used to characterize comprehensively the SGTP-binding proteins from the entire human proteome. This study identified 165 SGTP-binding proteins involved in different biological processes, highlighting the diverse roles that thiopurine metabolites like TGDP may play in cellular functions (Xiao et al., 2014).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-Thioguanosine 5'-diphosphate involves the conversion of guanosine to 6-thioguanosine, followed by phosphorylation to obtain the final product.", "Starting Materials": [ "Guanosine", "Hydrogen sulfide", "Sodium hydrosulfide", "Sodium nitrite", "Sodium nitrate", "Sodium phosphate", "Sodium hydrogen phosphate", "Adenosine 5'-triphosphate" ], "Reaction": [ "Guanosine is reacted with hydrogen sulfide in the presence of sodium hydrosulfide to form 6-thioguanosine.", "6-Thioguanosine is then phosphorylated using adenosine 5'-triphosphate and sodium hydrogen phosphate to form 6-Thioguanosine 5'-monophosphate.", "6-Thioguanosine 5'-monophosphate is further phosphorylated using sodium nitrite and sodium nitrate to obtain 6-Thioguanosine 5'-diphosphate." ] }

CAS No.

16541-19-8

Molecular Formula

C10H15N5O10P2S

Molecular Weight

459.27 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(28)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-27(21,22)25-26(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,28)/t3-,5-,6-,9-/m1/s1

InChI Key

IUTNWRFYTFZSEK-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N

Synonyms

2-Amino-9-β-D-ribofuranosyl-9H-purine-6(1H)-thione 5’-(Trihydrogen Pyrophosphate);  2-Amino-6-mercaptopurine-ribosyl 5’-Diphosphate;  6-Thio-GDP;  6-Thioguanosine 5’-Diphosphate;  6-Thioguanosine Diphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-thioguanosine 5'-diphosphate help us understand the interaction between the bacterial alarmone ppGpp and chloroplast RNA polymerase?

A: this compound is a modified analog of guanosine 5'-diphosphate 3'-diphosphate (ppGpp), a bacterial alarmone molecule also found in plant chloroplasts. [] This analog allows researchers to perform cross-linking experiments with chloroplast RNA polymerase. The results indicated that ppGpp primarily interacts with the β′ subunit of PEP, similar to its binding to the β′ subunit in Escherichia coli RNA polymerase. [] This suggests a conserved regulatory mechanism between bacteria and chloroplasts, highlighting the potential evolutionary relationship between these systems.

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